Product packaging for Magnesium taurinate(Cat. No.:CAS No. 92785-94-9)

Magnesium taurinate

Cat. No.: B12949735
CAS No.: 92785-94-9
M. Wt: 270.6 g/mol
InChI Key: UUZKKIIQTDKBQJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium Taurinate is a research compound composed of magnesium bonded to the amino acid taurine. This combination is of significant scientific interest due to the complementary biological roles of its constituent ions. In experimental models, this compound has demonstrated vascular-protective properties, with studies indicating it can attenuate the progression of hypertension and provide cardioprotective effects, likely through potent antioxidant activity that helps restore myocardial antioxidant levels . Its research value extends to metabolic studies, as both magnesium and taurine are investigated for their potential to improve insulin sensitivity and mitigate the risk of diabetic complications . Furthermore, its application in ocular research has shown promise, where topical formulations have been found to delay cataractogenesis in animal models by maintaining lens mineral homeostasis (specifically the calcium/magnesium ratio), reducing oxidative and nitrosative stress, and improving lens ATPase function . The hypothesized mechanism of action for its broad research applications is based on the synergistic actions of its components: magnesium functions to minimize cytoplasmic free calcium levels, while taurine can modulate intracellular calcium, act as a substrate for bile salts, and provide cytoprotection . This makes this compound a valuable reagent for investigating pathways related to cellular ion regulation, energy metabolism, and protection against oxidative stress. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10MgN2O6S2-2 B12949735 Magnesium taurinate CAS No. 92785-94-9

Properties

CAS No.

92785-94-9

Molecular Formula

C4H10MgN2O6S2-2

Molecular Weight

270.6 g/mol

IUPAC Name

magnesium;2-azanidylethanesulfonate

InChI

InChI=1S/2C2H6NO3S.Mg/c2*3-1-2-7(4,5)6;/h2*3H,1-2H2,(H,4,5,6);/q2*-1;+2/p-2

InChI Key

UUZKKIIQTDKBQJ-UHFFFAOYSA-L

Canonical SMILES

C(CS(=O)(=O)[O-])[NH-].C(CS(=O)(=O)[O-])[NH-].[Mg+2]

Origin of Product

United States

Synthesis and Characterization Methodologies for Magnesium Taurinate

Chemical Synthesis Approaches for Magnesium Taurinate and its Derivatives

The synthesis of this compound can be achieved through several pathways, primarily involving the reaction of a magnesium source with taurine (B1682933) in an aqueous solution. The choice of reactants and conditions significantly influences the reaction's efficiency and the final product's characteristics.

The synthesis of this compound typically involves reacting taurine with a magnesium source in a 2:1 molar ratio. google.comwipo.intgoogleapis.com This stoichiometric relationship is preferred, though ratios between 1.5:1 and 2.5:1 have also been contemplated. google.com Various magnesium compounds can serve as the magnesium source, including magnesium hydroxide (B78521), magnesium oxide, magnesium turnings, and basic magnesium carbonate. google.comgoogle.compatsnap.com

The reaction is generally conducted in water, often under reflux conditions at temperatures ranging from 65°C to 97°C. google.compatsnap.comgoogle.com Reaction times can vary from 30 minutes to several hours to ensure completion. google.comgoogle.compatsnap.com In some methods, the pH is controlled to a specific range, such as 7.5 to 8.0, to facilitate the reaction. google.com For instance, one method involves adding an aqueous solution of taurine dropwise to a heated emulsion of basic magnesium carbonate until the solution becomes clear, indicating the progression of the reaction. google.com Another approach uses magnesium hydroxide and taurine in water, refluxing the mixture for 1 to 2 hours. google.com

Table 1: Reactant Ratios and Conditions for this compound Synthesis
Magnesium SourceTaurine:Mg Ratio (molar)SolventTemperatureReaction TimepHSource
Magnesium Hydroxide2:1WaterReflux7 hoursNot specified google.com
Magnesium Turnings / Methoxide2:1Methanol/WaterReflux10-15 minutesNot specified google.com
Basic Magnesium CarbonateNot specifiedWaterReflux (92-97°C)0.5-1 hour7.5-8.0 google.com
Magnesium OxideMass Ratio (Water:Taurine:MgO = 13:9:0.45)Water65°C40 minutesNot specified patsnap.com

Following the initial reaction, purification and crystallization steps are employed to isolate this compound. The choice of solvent is critical for separating the product from unreacted starting materials and byproducts. Methanol is frequently used as a solvent for crystallization. google.comwipo.intgoogleapis.com In one method, after reacting magnesium and taurine, the resulting mixture is diluted with methanol, and the clear filtrate is allowed to stand, leading to the crystallization of magnesium taurate salt. google.com

Ethanol is another solvent used in the purification process. A paste of the crude product can be diluted with ethanol, and the solid is then collected by filtration. google.com Some synthesis routes that aim to avoid organic solvents rely on controlled cooling and multi-step filtration or centrifugation of the aqueous reaction mixture. patsnap.com For instance, the reaction mixture can be cooled to temperatures as low as -3°C to 5°C to induce crystallization and separate the product. google.compatsnap.com The process may also involve vacuum distillation or evaporation to concentrate the solution before cooling. google.comgoogle.com Decolorization using activated carbon is sometimes included to remove impurities before crystallization. google.comgoogle.com

Table 2: Solvents and Methods for Purification and Crystallization
Solvent(s)MethodSource
MethanolDilution of reaction mixture, followed by crystallization from filtrate. google.comwipo.intgoogleapis.com
EthanolWashing/diluting crude product paste, followed by filtration. google.com
WaterDecompressing distillation, followed by cooling to 3-5°C. google.com
WaterMulti-step cooling (e.g., to 4°C then to -1°C) and filtration/centrifugation. patsnap.com

The synthesis of magnesium N-acetyl taurinate involves the acetylation of taurine in the presence of a magnesium compound. google.comjustia.com This is typically achieved by reacting taurine, a magnesium source (like magnesium oxide or hydroxide), and acetic anhydride (B1165640) in an aqueous medium. google.comjustia.com The reaction is generally heated, for example, to a temperature of 80-90°C. google.comjustia.com

One process describes the dissolution of taurine, magnesium hydroxide, and acetic anhydride in water at 50°C under vacuum to generate a solution of acetylated this compound. google.com The subsequent purification can be complex. An older method required successive washes with organic solvents such as ethanol, acetone, and diethyl ether, which raises environmental and safety concerns. google.comjustia.com More recent patented processes aim to improve this by avoiding such organic solvents, instead using steps like vacuum evaporation or distillation to remove excess water and acetic acid, followed by washing the precipitate with water and controlled drying. google.comjustia.com Centrifugation is also used to purify the resulting precipitate. google.com The acetylation enhances the lipophilic character of the molecule. ingredientsnetwork.com

Advanced Analytical Techniques for Structural Elucidation (Excluding Basic Identification)

Beyond basic identification methods, advanced analytical techniques are essential for the definitive structural elucidation of this compound and its derivatives. These methods provide detailed information about the compound's three-dimensional structure, connectivity, and crystalline arrangement.

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid. Research on a magnesium complex with taurine has successfully used this method. researchgate.net The analysis revealed that the crystal belongs to the monoclinic system with the space group P2(1)/c. researchgate.net The determined unit cell parameters were a = 0.52824 nm, b = 1.1647 nm, and c = 0.79236 nm, with a β angle of 94.0850°. researchgate.net Such data provides unambiguous proof of the compound's structure and the coordination environment of the magnesium ion. researchgate.net

Other advanced techniques are also applicable for detailed characterization. Tandem mass spectrometry (MS/MS) allows for the fragmentation of the molecular ion, providing key structural information based on the fragmentation patterns. mdpi.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of the compound with high accuracy from a precise mass measurement. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques (like COSY and HMQC/HSQC), can be used to establish the connectivity between protons and carbons within the taurinate ligand and confirm the structural integrity of the molecule upon complexation with magnesium. While basic NMR can confirm the presence of taurine, these advanced experiments provide a complete picture of the molecular framework. google.comgoogleapis.comcore.ac.uk The use of hyphenated techniques, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), is also vital for analyzing the purity of the synthesized compound and identifying any byproducts in the reaction mixture. mdpi.comresearchgate.net

Preclinical Pharmacokinetic and Bioavailability Studies of Magnesium Taurinate

Absorption and Systemic Distribution Profiles in Preclinical Models

Preclinical studies, primarily in rodent models, have been conducted to investigate the absorption and systemic distribution of magnesium taurinate. Research comparing different organic and inorganic magnesium compounds has provided insights into their relative bioavailability.

In a study involving Sprague Dawley rats, the bioavailability of five different magnesium compounds was evaluated. nih.govresearchgate.net The results indicated that magnesium acetyl taurate, a closely related compound, was rapidly absorbed. nih.govresearchgate.net Another study in a mouse model looked at the tissue distribution of various organic magnesium compounds, including magnesium acetyl taurate. nih.gov This research highlighted that magnesium acetyl taurate can effectively increase magnesium levels in brain tissue. nih.gov

The absorption of magnesium generally occurs in the small intestine, with some absorption also taking place in the colon. omega3galil.com Ruminants, however, absorb magnesium less efficiently than nonruminants, with the rumen being the primary site of absorption. msdvetmanual.com The rate of magnesium transport across cell membranes varies among different tissues, with higher rates observed in the heart, liver, and kidney, and lower rates in skeletal muscle, red blood cells, and the brain. omega3galil.com

A comparative study on the bioavailability of different magnesium compounds in rats demonstrated that after a single dose, magnesium malate (B86768) and magnesium acetyl taurate showed favorable absorption profiles. nih.govresearchgate.netomega3galil.com Specifically, at the eighth hour post-administration, blood magnesium levels were significantly high in the magnesium malate group, while magnesium acetyl taurate also demonstrated good absorption. omega3galil.com In contrast, commonly used supplements like magnesium oxide and magnesium citrate (B86180) showed lower bioavailability in this particular study. nih.govresearchgate.net

Interactive Data Table: Bioavailability of Different Magnesium Compounds in Rats

Magnesium CompoundRelative Bioavailability (AUC*)Key Findings in Preclinical Models
Magnesium Acetyl TaurateSecond highest AUC in one study nih.govresearchgate.netRapidly absorbed, high concentration in brain tissue. nih.govresearchgate.net
Magnesium MalateHighest AUC in one study nih.govresearchgate.netRemained high in serum for an extended period. nih.govresearchgate.net
Magnesium CitrateLower bioavailability compared to control nih.govresearchgate.netCommonly prescribed but showed less effectiveness in the study. nih.govresearchgate.net
Magnesium OxideLower bioavailability compared to control nih.govresearchgate.netCommonly prescribed but showed less effectiveness in the study. nih.govresearchgate.net
Magnesium Sulfate (B86663)Not specified in detailIncluded in comparative studies. nih.govresearchgate.net

*AUC (Area Under the Curve) is a measure of the total drug exposure over time.

Blood-Brain Barrier Permeability and Brain Bioavailability (with focus on Magnesium Acetyltaurinate)

A significant area of interest in the study of magnesium compounds is their ability to cross the blood-brain barrier (BBB), a protective barrier that regulates the passage of substances from the bloodstream into the central nervous system. Magnesium itself can cross the BBB and is transported into the brain's extracellular fluid and cerebrospinal fluid (CSF). turkishneurosurgery.org.trnih.gov

Preclinical research has specifically highlighted the potential of magnesium acetyltaurinate, a lipophilic form of magnesium taurate, in this regard. atamg.comlifeextension.com The acetylation of taurine (B1682933) gives the molecule a fat-loving character, which is thought to facilitate its passage across cell membranes and the BBB. atamg.comlifeextension.com

Studies in rodents have shown that magnesium acetyl taurate is effectively absorbed into brain cells and leads to the highest tissue concentration of magnesium in the brain compared to other forms of magnesium tested, such as magnesium lactate, citrate, and glycinate. lifeextension.comlifeextension.com One preclinical study demonstrated that brain tissue and blood magnesium levels were significantly higher eight hours after administration of magnesium acetyl taurate compared to magnesium sulfate and magnesium oxide. lifeextension.com Another study confirmed that magnesium acetyl taurate was more effective at increasing brain magnesium levels than magnesium sulfate, oxide, citrate, and malate. turkishneurosurgery.org.trlifeextension.com The presence of a taurine transport system in capillary endothelial cells may contribute to the increased brain magnesium levels observed with magnesium acetyl taurate. nih.gov

The ability of magnesium to protect the integrity and function of the BBB is also a subject of research. mdpi.com Studies have shown that magnesium can prevent BBB hyperpermeability in certain conditions and restore its permeability after injury in animal models. mdpi.com

Interactive Data Table: Brain Bioavailability of Magnesium Compounds in Preclinical Studies

Magnesium CompoundBrain Tissue ConcentrationKey Findings Related to BBB Permeability
Magnesium Acetyl TaurateHighest compared to other forms tested nih.govresearchgate.netlifeextension.comlifeextension.comAcetylation enhances lipophilicity, facilitating BBB crossing. atamg.comlifeextension.com
Magnesium CitrateLower than Magnesium Acetyl Taurate turkishneurosurgery.org.trIncluded in comparative studies. turkishneurosurgery.org.tr
Magnesium MalateLower than Magnesium Acetyl Taurate turkishneurosurgery.org.trIncluded in comparative studies. turkishneurosurgery.org.tr
Magnesium GlycinateLower than Magnesium Acetyl Taurate turkishneurosurgery.org.trIncluded in comparative studies. turkishneurosurgery.org.tr
Magnesium OxideLower than Magnesium Acetyl Taurate lifeextension.comIncluded in comparative studies. lifeextension.com
Magnesium SulfateLower than Magnesium Acetyl Taurate lifeextension.comIncluded in comparative studies. lifeextension.com

Intracellular Accumulation and Retention Mechanisms

Once magnesium crosses the cell membrane, its intracellular concentration is tightly regulated. msdvetmanual.comfrontiersin.org More than 99% of the body's total magnesium is located within the intracellular space, primarily in bone, muscle, and soft tissues. nih.gov The transport of magnesium across cell membranes involves various mechanisms, including channels and exchangers. nih.gov

Magnesium plays a crucial role as a cofactor for over 300 enzymatic reactions, many of which are fundamental to cellular metabolism, such as those involving ATP. msdvetmanual.comclinmedjournals.org A deficiency in magnesium can lead to a reduction in ATP levels, which in turn can result in an accumulation of sodium and calcium within the cell. researchgate.net The relationship between intracellular magnesium and ATP is complex; a decrease in cellular ATP can affect the amount of magnesium bound to it, potentially influencing the concentration of free intracellular magnesium. clinmedjournals.org

Taurine also plays a role in maintaining cellular homeostasis. It acts as an organic osmolyte, helping to regulate cell volume in response to osmotic stress. nih.gov Taurine can also modulate intracellular calcium levels, which is a critical aspect of cellular signaling and function. capes.gov.brjneurosci.org

The mechanisms for magnesium transport into cells include the transient receptor potential melastatin (TRPM) channels, specifically TRPM6 and TRPM7, which have been identified as cation channels for magnesium transport. nih.govnih.gov While TRPM7 is known to be expressed in brain endothelial cells, its role in magnesium transport across the BBB is still under investigation. nih.gov

The intracellular accumulation of magnesium is vital for numerous cellular processes, and a deficiency can impair these functions. frontiersin.orgresearchgate.net For instance, in the context of the eye, magnesium deficiency has been linked to increased oxidative stress and alterations in the function of membrane-associated ATPases, leading to calcium accumulation. researchgate.net

Elucidation of Molecular Mechanisms of Action of Magnesium Taurinate

Modulation of Cellular Ion Homeostasis

The regulation of ion movement across cell membranes is fundamental to numerous physiological processes. Magnesium taurinate influences this delicate balance, primarily by affecting intracellular calcium dynamics and the activity of critical ion-pumping enzymes.

Magnesium and taurine (B1682933) both play significant roles in modulating the concentration of free calcium ions within cells ([Ca2+]i). A poor magnesium status can lead to an increase in cellular calcium uptake and elevated [Ca2+]i. nih.gov This is because magnesium is a natural calcium antagonist, controlling calcium influx by regulating voltage-dependent calcium channels and inhibiting calcium release from internal stores. nih.gov

Taurine also contributes to the regulation of transmembrane ionic movements, with a particular emphasis on calcium distribution. plos.org It has been shown to reduce the elevation of [Ca2+]i induced by substances like glutamate (B1630785). nih.gov The proposed mechanism involves taurine's ability to enhance the activity of calcium-transporting enzymes, effectively minimizing excessive intracellular calcium. nih.gov

The combined action of magnesium and taurine in this compound, therefore, helps to maintain calcium homeostasis, preventing the detrimental effects of calcium overload.

Cationic ATPases are a family of enzymes that use the energy from ATP hydrolysis to transport ions across cell membranes, thereby maintaining ionic gradients. Magnesium is an essential cofactor for these enzymes, particularly the Na+,K+-ATPase and the Ca2+-ATPase. nih.gov

Na+,K+-ATPase: This enzyme, also known as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients of sodium and potassium across the plasma membrane. Magnesium is required for the activation of Na+,K+-ATPase. nih.gov A deficiency in intracellular magnesium can impair the activity of this pump, leading to increased intracellular sodium and, indirectly, increased intracellular calcium due to the reduced efficiency of the sodium-calcium exchanger. nih.gov

Ca2+-ATPase: This pump actively transports calcium out of the cell or into intracellular stores, playing a vital role in keeping cytosolic calcium concentrations low. Taurine has been shown to stimulate the activity of Ca2+-ATPase in cardiac sarcolemma. nih.gov

Table 1: Effects of this compound Components on Cationic ATPases

ComponentEffect on Ca2+-ATPaseEffect on Na+,K+-ATPaseSupporting Evidence
MagnesiumEssential cofactor for activity.Essential cofactor for activation. nih.govImpaired activity in magnesium deficiency. nih.gov
TaurineStimulates activity. nih.govContributes to maintaining ionic gradients necessary for function.Observed in cardiac sarcolemma. nih.gov
This compoundSignificantly increases activity. reddit.comSignificantly increases activity. reddit.comDemonstrated in experimental models. reddit.com

Interactions with Neurotransmitter Systems

This compound exerts significant influence on the central nervous system by modulating the activity of key neurotransmitter systems, including the GABAergic and glutamatergic pathways. These interactions are critical to its effects on neuronal excitability and synaptic function.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its effects are mediated through the activation of GABA receptors, primarily the GABAA receptor, which is a ligand-gated ion channel.

Taurine is known to be an agonist of GABAA receptors, meaning it can directly bind to and activate these receptors, mimicking the effects of GABA. nih.gov The affinity of taurine for the GABAA receptor can vary depending on the subunit composition of the receptor. nih.gov Furthermore, taurine can increase the production of GABA itself by enhancing the activity of glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate. naturecurefamilyhealth.com

Magnesium also exhibits a GABA-agonistic activity and can potentiate the function of GABAA receptors. researchgate.netmdpi.com It is believed to enhance the inhibitory effects of GABA, contributing to a reduction in neuronal excitability. troscriptions.com The combined actions of taurine and magnesium in this compound therefore lead to a significant potentiation of the GABAergic inhibitory system.

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function. However, overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders.

Magnesium acts as a non-competitive antagonist of the NMDA receptor. reddit.com At normal resting membrane potential, the magnesium ion blocks the ion channel of the NMDA receptor, preventing the influx of calcium ions even when glutamate is bound to the receptor. nih.gov This voltage-dependent block is a key physiological mechanism for regulating NMDA receptor activity and preventing excessive neuronal excitation.

Taurine has also been shown to interact directly with NMDA receptors and can attenuate the excitotoxic effects of their overactivation. nih.gov This protective effect is thought to involve the modulation of the NMDA receptor complex. nih.gov Therefore, this compound, through both its magnesium and taurine components, provides a dual mechanism for antagonizing NMDA receptor-mediated excitotoxicity. nih.gov

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. Long-term potentiation (LTP) is a well-studied form of synaptic plasticity that involves the strengthening of synaptic connections.

Research has shown that a form of this compound, magnesium N-acetyltaurinate (ATA Mg®), can significantly improve LTP in the hippocampus. nih.govjle.com This improvement is associated with an increased expression of the NR2B subunit of the NMDA receptor, a subunit known to be critically involved in synaptic plasticity. nih.govresearchgate.net

Taurine itself has been demonstrated to induce a long-lasting potentiation of synaptic transmission and increase synaptic efficacy. jneurosci.org It can also promote the development of synapses by increasing the expression of synaptic proteins such as synapsin 1 and PSD-95. plos.org The influence of magnesium on synaptic plasticity is also well-documented, with increased extracellular magnesium enhancing synaptic plasticity in cultured hippocampal neurons. nih.gov

By modulating both inhibitory (GABA) and excitatory (NMDA) neurotransmission, and by directly influencing the molecular machinery of synaptic plasticity, this compound can have a profound impact on neuro-excitation pathways and the capacity for learning and memory.

Table 2: Summary of this compound's Interactions with Neurotransmitter Systems

Neurotransmitter SystemComponentMechanism of ActionFunctional Outcome
GABAergicTaurineGABAA receptor agonist; increases GABA synthesis. nih.govnaturecurefamilyhealth.comEnhanced inhibitory neurotransmission.
MagnesiumGABA-agonistic activity; potentiates GABAA receptor function. researchgate.netmdpi.comIncreased GABAergic inhibition.
Glutamatergic (NMDA)MagnesiumNon-competitive antagonist; blocks NMDA receptor ion channel. reddit.comnih.govReduced excitotoxicity.
TaurineDirectly interacts with and attenuates overactive NMDA receptors. nih.govNeuroprotection against excitotoxicity.
Synaptic PlasticityMagnesium N-acetyltaurinateImproves LTP; increases NR2B subunit expression. nih.govjle.comEnhanced synaptic strengthening.
TaurineInduces long-lasting potentiation of synaptic transmission; promotes synaptogenesis. plos.orgjneurosci.orgImproved synaptic efficacy and development.

Regulation of Intracellular Signaling Pathways

This compound, a compound formed by the ionic bonding of magnesium and the amino acid taurine, exerts its physiological effects by modulating a variety of intracellular signaling pathways. The distinct biochemical properties of both magnesium and taurine contribute to its multifaceted mechanism of action, influencing vascular tone, cellular growth, and inflammatory responses.

This compound plays a significant role in modulating the synthesis and release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. Both the magnesium and taurine components contribute to this regulation. Magnesium modulates the production and release of nitric oxide, which is essential for endothelial-dependent vasodilation. nih.gov Taurine also influences NO levels, with some research suggesting it may boost nitric oxide production, thereby enhancing cardiovascular benefits by improving blood vessel function. biospherenutrition.co.nz

The interaction is complex, as taurine's effects can be context-dependent. For instance, a derivative of taurine, taurine chloramine, has been shown to inhibit the synthesis of nitric oxide in activated macrophages, suggesting a role in modulating inflammatory responses. nih.gov This dual capability—enhancing basal NO production for vascular health while potentially attenuating excessive NO production during inflammation—highlights the compound's modulatory function.

Table 1: Influence of this compound Components on Nitric Oxide

ComponentReported Effect on Nitric Oxide (NO)Primary Outcome
Magnesium Modulates production and release nih.govSupports endothelial-dependent vasodilation
Taurine May boost production biospherenutrition.co.nzEnhances vascular health
Taurine (derivative) Can inhibit synthesis in activated immune cells nih.govModulates inflammatory responses

This compound interacts with the Renin-Angiotensin System (RAS), a pivotal hormonal cascade that regulates blood pressure and fluid balance. Both magnesium and taurine individually exert influence over different components of this system.

Magnesium has a complex relationship with the RAS. Studies indicate that magnesium can stimulate the release of renin. nih.gov However, it simultaneously appears to suppress the production of aldosterone (B195564), the final effector of the system that promotes sodium and water retention. nih.govfrontiersin.org Systemic magnesium depletion, conversely, may promote aldosterone secretion. frontiersin.org

Taurine has been shown to regulate the RAS by inhibiting the gene and protein expression of Angiotensin-Converting Enzyme (ACE). nih.gov ACE is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, taurine contributes to the prevention of stress-induced hypertension. nih.gov Furthermore, in animal studies, taurine supplementation has been shown to downregulate angiotensin II receptors and decrease the aldosterone to angiotensin II ratio, suggesting a comprehensive suppressive effect on the RAS. clinmedjournals.orgbohrium.com The combined actions of magnesium and taurine within this compound suggest a synergistic interaction that helps modulate the activity of this critical blood pressure-regulating system. nih.gov

The signaling effects of this compound extend to the modulation of protein kinases and phosphatases, enzymes that control a vast array of cellular processes through the phosphorylation and dephosphorylation of proteins.

Taurine, in particular, has demonstrated a significant ability to modulate the activity of Protein Kinase C (PKC), a family of enzymes involved in cellular growth and signal transduction. Research has shown that taurine can inhibit the PKC-catalyzed phosphorylation of specific proteins in neuronal tissues. nih.gov This suggests a role for taurine in modulating neuroactivity by controlling specific signaling events. nih.gov In other contexts, such as in cardiomyocytes, taurine has been found to promote the translocation and upregulation of specific PKC isoforms, including PKCepsilon, an event associated with cardioprotective actions. researchgate.netdocumentsdelivered.comnih.gov This indicates that taurine's effect on PKC is not one of simple inhibition or activation, but rather a sophisticated modulation dependent on the specific isoform and cellular environment.

The Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation while inhibiting apoptosis (programmed cell death). Both magnesium and taurine have been shown to positively modulate this pathway.

Magnesium sulfate (B86663) has been demonstrated to exert anti-inflammatory effects by enhancing PI3K/Akt activity. nih.govconsensus.app The activation of this pathway is considered a crucial mechanism for the protective effects of magnesium against cellular injury, such as that caused by ischemia-reperfusion. nih.govnih.gov Studies have confirmed that when PI3K inhibitors are used, the anti-inflammatory and protective effects of magnesium are reversed, underscoring the pathway's central role. nih.govconsensus.app

Taurine also contributes to the modulation of this pathway. It has been shown to exert anti-apoptotic effects through the activation of Akt. researchgate.netnih.gov Specifically, taurine can inhibit apoptosis through Akt-facilitated inactivation of caspase-9, a key enzyme in the apoptotic cascade. nih.gov The interaction of taurine with exercise has been shown to activate the Akt-Foxo3a-Caspase-8 signaling pathway, further contributing to cell survival and protection against myocardial injury. researchgate.net Therefore, this compound, through its constituent parts, can effectively modulate the PI3K/Akt pathway to enhance cell survival and mitigate inflammatory responses.

Table 2: Modulation of the PI3K/Akt Pathway by Magnesium and Taurine

ComponentEffect on PI3K/Akt PathwayDownstream Cellular Outcome
Magnesium Enhances PI3K/Akt activity nih.govconsensus.appReduction of inflammation, protection against ischemia-reperfusion injury nih.gov
Taurine Activates Akt researchgate.netnih.govInhibition of apoptosis, cell survival, cardioprotection nih.gov

Role in Mitochondrial Function and Bioenergetics

This compound is fundamentally involved in cellular energy production through its influence on mitochondrial function. The health and efficiency of mitochondria, the cell's powerhouses, are paramount for physiological function, and both magnesium and taurine are essential for their optimal operation.

The primary role of mitochondria is to produce Adenosine (B11128) Triphosphate (ATP), the main energy currency of the cell, through a process called oxidative phosphorylation. This compound supports this process through several key mechanisms.

Taurine is also highly concentrated in tissues with high energy demands and abundant mitochondria, such as the heart and skeletal muscle. theenergyblueprint.com It is essential for mitochondrial protein synthesis and helps to stabilize mitochondrial membranes against oxidative stress. theenergyblueprint.comnih.gov Taurine supplementation has been shown to ameliorate mitochondrial bioenergetic alterations and restore mitochondrial membrane potential in models of stress. nih.gov By ensuring the proper synthesis of mitochondrial proteins and protecting the integrity of the mitochondrial structure, taurine allows the machinery of oxidative phosphorylation to function efficiently. nih.govbohrium.com

Therefore, the combination of magnesium's direct role in ATP stabilization and enzymatic catalysis with taurine's role in mitochondrial maintenance and protein synthesis makes this compound a significant compound for supporting cellular bioenergetics. caringsunshine.com

Stabilization of Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a critical component of cellular energy production, generated by the electron transport chain and utilized for the synthesis of adenosine triphosphate (ATP). nih.gov Both the magnesium and taurine components of this compound contribute significantly to the stabilization of this potential through distinct but complementary mechanisms.

Taurine plays a crucial role in maintaining mitochondrial health and function. One of its key mechanisms involves the regulation of intracellular calcium homeostasis. nih.govresearchgate.net Excessive mitochondrial calcium levels can trigger the collapse of the mitochondrial membrane potential and impair mitochondrial function. researchgate.net Taurine helps prevent this overload, thereby averting mitochondrial membrane depolarization and preserving the capacity for energy production. nih.govresearchgate.net By mitigating calcium-induced damage, taurine helps to stabilize the mitochondrial membrane potential. researchgate.net

The compound this compound, by delivering both of these molecules, provides a dual approach to stabilizing the mitochondrial membrane potential. The taurine moiety addresses calcium dysregulation, a key factor in membrane depolarization, while the magnesium ion supports the bioenergetic processes that generate and maintain the potential, reduces oxidative stress, and contributes to ionic homeostasis. nih.govembopress.orgnih.gov

Table 1: Research Findings on the Stabilization of Mitochondrial Membrane Potential

Component Research Finding Organism/Model Citation
Taurine Prevents the collapse of mitochondrial membrane potential by regulating intracellular calcium homeostasis. Cultured cerebellar granule cells researchgate.net
Taurine Protects against mitochondrial dysfunction and reduced energy production. In vitro and in vivo studies nih.gov
Magnesium Improved mitochondrial membrane potential and reduced reactive oxygen species (ROS). HGPS mice and vascular smooth muscle cells embopress.org
Magnesium Repolarized mitochondrial membrane potential and decreased mitochondrial Ca2+ overload. Diabetic mouse model nih.govjci.org
Magnesium Improved mitochondrial ATP synthesis, providing greater cellular energy. HGPS mice embopress.org

Regulation of Mitochondrial Transfer Ribonucleic Acid (tRNA) Modification

The synthesis of proteins encoded by the mitochondrial genome is essential for cellular respiration. This process relies on a dedicated set of mitochondrial transfer RNAs (mt-tRNAs). The proper functioning and structure of these mt-tRNAs are dependent on post-transcriptional modifications and structural stabilization, processes where both taurine and magnesium play critical roles.

Taurine is a direct component of specific mt-tRNAs. nih.gov It is incorporated into the wobble position (position 34) of the anticodon in certain mt-tRNAs, such as those for Leucine and Lysine, forming the modified uridine (B1682114) nucleoside 5-taurinomethyluridine (τm⁵U). nih.govnih.govnih.gov This specific modification is crucial for accurate and efficient codon-anticodon pairing during the translation of mitochondrial proteins. nih.gov The absence or deficiency of this taurine-dependent modification leads to decoding disorders and is associated with mitochondrial diseases like MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and MERRF (Myoclonic Epilepsy with Ragged Red Fibers). nih.gov Therefore, taurine acts as a fundamental substrate for the chemical modification of mt-tRNA, which in turn regulates the stability and functionality of the respiratory chain complexes synthesized within the mitochondria. nih.gov

While taurine provides a key chemical modification, magnesium is essential for the structural integrity of the entire tRNA molecule. Transfer RNA molecules fold into a complex three-dimensional L-shaped structure to perform their function. sciencedaily.com This structure is stabilized by the presence of cations that shield the negative charges of the phosphate (B84403) backbone. sciencedaily.com Magnesium ions are particularly effective in this role, binding directly to phosphate groups, especially in regions where the phosphate backbone is tightly folded. sciencedaily.com This interaction neutralizes electrostatic repulsion and locks the tRNA into its functionally active conformation, which is necessary for it to be recognized by aminoacyl-tRNA synthetases and the ribosome.

This compound, therefore, supports the regulation of mt-tRNA through two synergistic actions. It supplies the taurine necessary for the biosynthesis of τm⁵U, a critical modification for translational fidelity. nih.govnih.gov Simultaneously, it provides magnesium ions that are indispensable for stabilizing the macromolecular structure of the tRNA, ensuring it can participate effectively in mitochondrial protein synthesis. sciencedaily.com

Table 2: Research Findings on the Regulation of Mitochondrial tRNA

Component Research Finding Function Citation
Taurine Conjugates with uridine in mitochondrial tRNA to form 5-taurinomethyluridine (τm⁵U). Ensures proper synthesis of mitochondrial proteins. nih.govnih.gov
Taurine Deficiency of τm⁵U modification is linked to mitochondrial diseases (MELAS, MERRF). Critical for accurate codon-anticodon pairing. nih.gov
Magnesium Stabilizes the complex folded structure of tRNA. Forms contact ion pairs with phosphate groups, neutralizing negative charges. sciencedaily.com
Magnesium Required as a cofactor for enzymes involved in nucleic acid synthesis. Activates enzymes that copy the mitochondrial genome. youtube.com

Table 3: Chemical Compounds Mentioned

Compound Name
5-taurinomethyluridine (τm⁵U)
Adenosine triphosphate (ATP)
Calcium
Leucine
Lysine
Magnesium
This compound
Taurine

Cellular and Subcellular Effects of Magnesium Taurinate in Vitro and Ex Vivo Investigations

Contribution to Antioxidant Defense Systems

Magnesium taurinate contributes significantly to cellular antioxidant defenses through multiple mechanisms, including the direct neutralization of reactive oxygen species (ROS) and the modulation of the cell's own antioxidant machinery.

The taurine (B1682933) component of this compound is recognized for its direct antioxidant properties. In vitro studies have demonstrated that taurine can directly neutralize highly reactive and damaging free radicals, such as hydroxyl and alkyl radicals. This scavenging capability is partly due to its ability to donate electrons to these unstable molecules, thereby stabilizing them. Furthermore, taurine reacts with hypochlorous acid (HOCl) and hypobromous acid (HOBr), which are potent oxidants produced by immune cells during inflammation. This reaction forms N-chlorotaurine and N-bromotaurine, which are more stable and less damaging than their precursors, effectively neutralizing these reactive species and protecting cells from oxidative damage.

Both magnesium and taurine play crucial roles in supporting the body's endogenous antioxidant enzyme systems. Magnesium is an essential cofactor for numerous enzymes, including those in the antioxidant defense network. A deficiency in magnesium has been associated with decreased activity of key antioxidant enzymes like glutathione (B108866) peroxidase (GPx), superoxide (B77818) dismutase (SOD), and catalase (CAT).

In vitro and ex vivo research on this compound has provided specific insights into its modulatory effects. An in vitro study using isolated rat lenses incubated in a high-galactose medium demonstrated that magnesium taurate treatment helped restore the activities of reduced glutathione (GSH) and catalase to normal levels. nih.gov A parallel in vivo component of the same study found that topical treatment with magnesium taurate significantly increased GSH and catalase activity in the lenses of galactose-fed rats. nih.gov Interestingly, the SOD activity in the treated groups was significantly lower, which researchers suggested was indicative of reduced oxidative stress, thereby lessening the need for the upregulation of this enzyme. nih.gov Another study investigating cardiotoxicity in rats found that magnesium taurate treatment restored the levels of myocardial antioxidants, including glutathione peroxidase, catalase, and superoxide dismutase. nih.gov

Table 1: Effect of this compound on Endogenous Antioxidant Enzymes (In Vitro Rat Lens Model)

Parameter Condition Outcome Reference
Glutathione (GSH) Galactose-induced stress Restored to normal levels nih.gov
Catalase Galactose-induced stress Restored to normal levels nih.gov
Superoxide Dismutase (SOD) Galactose-induced stress Activity was lower compared to controls nih.gov

The effectiveness of an antioxidant is often measured by its ability to reduce biomarkers of oxidative damage. Malondialdehyde (MDA) is a well-known end-product of lipid peroxidation and a key biomarker of oxidative stress. nih.govnih.gov The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method used to measure these lipid peroxidation products, with MDA being the primary substance detected. nih.govelsevierpure.com

An ex vivo study on myocardial tissue from rats exposed to cadmium chloride showed that treatment with magnesium taurate significantly reduced the level of MDA. nih.gov In another study involving healthy men and spontaneously hypertensive rats, supplementation with taurine and magnesium led to a significant decrease in TBARS scores and free radical levels in peripheral blood. nih.gov Furthermore, an in vitro study on a human monocyte cell line (THP-1) demonstrated that high concentrations of magnesium could dose-dependently decrease MDA content, particularly under uremic conditions. mdpi.com

Table 2: Effect of this compound Components on Oxidative Stress Biomarkers

Biomarker Study Type Model Finding Reference
Malondialdehyde (MDA) Ex Vivo Rat Myocardial Tissue Significantly reduced nih.gov
TBARS Ex Vivo Human & Rat Peripheral Blood Significantly decreased nih.gov
Malondialdehyde (MDA) In Vitro Human Monocyte Cell Line Decreased with high Mg concentration mdpi.com

Anti-inflammatory Cellular Responses

In addition to its antioxidant effects, this compound exhibits anti-inflammatory properties at the cellular level, primarily through the modulation of immune cell activity and the expression of inflammatory signaling molecules.

Magnesium has been shown to play a significant role in regulating inflammatory pathways. In vitro studies using cultured endothelial cells have shown that high extracellular magnesium concentrations can inhibit the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation, and prevent the release of inflammatory cytokines. unimi.it

Research on human mononuclear cells has demonstrated that in vitro exposure to magnesium sulfate (B86663) significantly reduces the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.govresearchgate.net This effect was found to be dependent on the inhibition of NF-κB activation. nih.govnih.gov Similarly, in a study using human aortic smooth muscle cells, magnesium supplementation was found to inhibit the expression of TNF-α, Interleukin-1 beta (IL-1β), IL-6, and Interleukin-8 (IL-8). researchgate.net In vitro experiments with human THP-1-derived macrophages showed that exposure to magnesium ions (Mg²⁺) downregulated the expression and secretion of pro-inflammatory cytokines TNF-α and IL-1β while upregulating the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov

Table 3: Effect of Magnesium on Inflammatory Cytokine Expression in THP-1 Macrophages

Cytokine Cytokine Type Effect of Mg²⁺ Exposure Reference
Tumor Necrosis Factor-alpha (TNF-α) Pro-inflammatory Down-regulated nih.gov
Interleukin-1 beta (IL-1β) Pro-inflammatory Down-regulated nih.gov
Interleukin-10 (IL-10) Anti-inflammatory Up-regulated nih.gov

Magnesium appears to have a direct modulatory effect on the activation state of key immune cells like leukocytes and macrophages. An in vitro study observed that high concentrations of magnesium in the culture medium decreased human leukocyte activation, an effect hypothesized to be due to magnesium's role as a calcium antagonist. researchgate.netnih.gov This was evidenced by a significant reduction in superoxide anion production by activated leukocytes. nih.gov Conversely, animal studies have shown that magnesium deficiency can induce the activation of leukocytes and macrophages. researchgate.net

Furthermore, magnesium can influence the polarization of macrophages, directing them toward an anti-inflammatory, pro-healing phenotype. In vitro studies using the THP-1 human cell line showed that magnesium ions could induce a shift from the baseline (M0) macrophage state to an anti-inflammatory M2 phenotype. nih.gov This M2 polarization is characterized by the secretion of anti-inflammatory cytokines. nih.gov Similarly, an in vitro study using a murine macrophage cell line found that magnesium-treated surfaces promoted a higher percentage of M2 macrophages, which are associated with wound healing and tissue repair. researchgate.net

Maintenance of Cell Membrane Stability and Functional Integrity

This compound, through its constituent components, magnesium and taurine, plays a significant role in maintaining the stability and functional integrity of cellular membranes. Magnesium is crucial for the structural and functional integrity of the cell membrane by modulating membrane permeability and regulating the activity of numerous membrane-bound enzymes and ion channels. magnesium.camgwater.com It stabilizes the membrane by binding to the negatively charged phosphate (B84403) groups of phospholipids, thereby reducing membrane fluidity and protecting it from oxidative damage. mdpi.comresearchgate.net

The regulation of ion transport is a critical aspect of membrane function. Magnesium-dependent proteins act as transporters for key ions such as sodium (Na+), potassium (K+), and calcium (Ca2+). magnesium.ca Intracellular magnesium is known to interact with and modulate several ion channels. For instance, it can block the outward flow of K+ in potassium channels and Na+ in sodium channels, thereby influencing the cell's electrical potential and preventing over-excitability. mgwater.com This regulatory role is vital for maintaining the ionic gradients necessary for processes like nerve impulse transmission. magnesium.ca In isolated human amnion studies, magnesium was shown to increase all components of transamniotic conductance, including cellular channels for Na+, K+, and Cl-, and the Na-K ATPase pump. nih.gov

Taurine also contributes to membrane stability. It has been shown to modulate the activity of Na+ and K+ channels and paracellular conductance. nih.gov The combined actions of magnesium and taurine suggest a synergistic effect on maintaining membrane integrity. By regulating ion flow and protecting against lipid peroxidation, this compound helps preserve the structural and functional integrity of the cell, which is essential for normal cellular physiology. mdpi.comnih.gov

Ion PathwayEffect of MagnesiumEffect of Taurine
Cellular Na+ Channel Blocks outward currentsIncreases conductance
Cellular K+ Channel Blocks outward currentsIncreases conductance
Na-K ATPase Stimulates at low concentrationsNo direct effect measured
Paracellular Na+ Conductance IncreasesIncreases
Paracellular K+ Conductance IncreasesIncreases

This table summarizes the effects of magnesium and taurine on various ion transport pathways in the cell membrane based on in vitro studies. mgwater.comnih.gov

Modulation of Apoptosis and Cell Survival Pathways

This compound and its related analogue, magnesium acetyltaurate (MgAT), have demonstrated significant effects on the modulation of apoptosis and cell survival pathways in various in vitro and ex vivo models. Research has particularly highlighted its protective role against excitotoxicity-induced cell death in retinal cells.

Studies investigating N-methyl-D-aspartate (NMDA)-induced retinal damage in rats found that treatment with MgAT significantly reduces retinal cell apoptosis. nih.govnih.gov This protective effect is attributed to the reduction of nitrosative and oxidative stress. nih.govresearchgate.net The number of apoptotic cells, as measured by TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, was significantly lower in MgAT-treated groups compared to NMDA-treated controls. nih.govnih.gov For instance, pretreatment with MgAT resulted in a 1.69-fold lower number of apoptotic cells compared to pretreatment with taurine alone. researchgate.netnih.gov

The anti-apoptotic mechanism of this compound involves the modulation of key proteins in the apoptosis cascade. Magnesium ions have been shown to inhibit the activation of caspase-3, a critical executioner enzyme in the apoptotic pathway. cjter.comresearchgate.net In endothelial progenitor cells from patients with preeclampsia, magnesium ion intervention decreased the expression of the pro-apoptotic protein Bax and Active Caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2. cjter.com Similarly, studies on MgAT demonstrated a reduction in caspase-3 activity and an increase in neurotrophic factors that promote cell survival. nih.govnih.gov This modulation of the Bax/Bcl-2 ratio and inhibition of caspase activity effectively shifts the cellular balance away from apoptosis and towards survival. nih.govresearchgate.net

Model SystemKey Apoptotic MarkerTreatmentObserved EffectReference
NMDA-Induced Retinal Injury (Rat)TUNEL-Positive CellsMgAT Pretreatment1.69-fold lower vs. Taurine Pretreatment researchgate.netnih.gov
NMDA-Induced Retinal Injury (Rat)Caspase-3 ActivityMgAT TreatmentSignificant Reduction nih.gov
Preeclampsia Endothelial Progenitor CellsApoptotic RateHigh-Concentration Mg2+Decreased from 16.82% to 8.20% cjter.com
Preeclampsia Endothelial Progenitor CellsBax/Bcl-2 RatioMg2+ InterventionRatio Decreased (Shift to Anti-Apoptosis) cjter.com
Endothelin-1 Induced Retinal Injury (Rat)TUNEL StainingMgAT TreatmentReduced Retinal Cell Apoptosis nih.gov

This table presents key findings from studies on the effects of magnesium and magnesium acetyltaurate (MgAT) on markers of apoptosis.

Effects on Endothelial Cell Physiology

This compound exerts beneficial effects on endothelial cell physiology, contributing to vascular health through the enhancement of endothelial progenitor cell function and the promotion of vasodilation.

Enhancement of Endothelial Progenitor Cell Function

Endothelial progenitor cells (EPCs) are critical for repairing endothelial damage and maintaining vascular integrity. nih.govresearchgate.net Supplementation with magnesium and taurine has been shown to significantly enhance the function of EPCs. nih.gov In a study involving healthy men and spontaneously hypertensive rats, supplementation with taurine and magnesium led to a significant increase in the number of EPC colonies formed. nih.govresearchgate.net

This enhancement of EPC function is strongly linked to the antioxidant properties of magnesium and taurine. nih.gov The supplementation was found to significantly decrease levels of oxidative stress markers, such as free radicals and thiobarbituric acid reactive substances (TBARS). nih.govresearchgate.net By reducing oxidative stress, magnesium and taurine create a more favorable environment for EPC proliferation, migration, and differentiation, thereby improving their capacity for vascular repair. cjter.com Furthermore, magnesium ions have been shown to directly promote the proliferation and adhesion of EPCs in vitro while inhibiting inflammation and apoptosis. cjter.com Low extracellular magnesium concentrations inhibit endothelial cell migration and proliferation, whereas higher levels enhance these crucial functions. nih.govnih.govtau.ac.il

Study PopulationInterventionKey FindingMechanismReference
Healthy MenTaurine (3g/day) & Magnesium (340mg/day) for 2 weeksSignificantly increased EPC colony numbersAntioxidation (decreased free radicals & TBARS) nih.gov
Spontaneously Hypertensive Rats3% Taurine solution & high-Mg diet for 4 weeksSignificantly increased EPC colony numbersAntioxidation (decreased free radicals & TBARS) nih.govresearchgate.net
Preeclampsia EPCs (in vitro)Magnesium Ions (4-16 mmol/L)Increased proliferation and adhesion; decreased apoptosisInhibition of inflammatory factors and oxidative stress cjter.com

This table summarizes research findings on the enhancement of endothelial progenitor cell (EPC) function by magnesium and taurine.

Promotion of Endothelial-Dependent Vasodilation

Endothelial-dependent vasodilation is a key indicator of vascular health and is primarily mediated by nitric oxide (NO) produced by endothelial nitric oxide synthase (eNOS). This compound contributes to this process by positively influencing NO bioavailability. Magnesium itself is a known modulator of endothelium-dependent vasodilation. researchgate.netnih.gov

Studies on magnesium acetyltaurate (MgAT) have demonstrated its ability to restore endothelial function and endothelium-dependent vasodilation in models of retinal injury. nih.govresearchgate.net This effect is linked to the modulation of NOS isoform expression. In excitotoxic or ischemic conditions, the expression of neuronal NOS (nNOS) and inducible NOS (iNOS) often increases, contributing to nitrosative stress, while beneficial eNOS expression is reduced. nih.govnih.gov Treatment with MgAT was found to counteract these changes, significantly lowering the expression of nNOS and iNOS while restoring the expression of eNOS to near-normal levels. nih.govresearchgate.netnih.gov The restoration of eNOS expression is critical for maintaining adequate NO production for vasodilation. mdpi.com Taurine has also been shown to improve endothelial function by modulating endothelium-derived NO. researchgate.net While very high concentrations of magnesium can directly inhibit NOS activity in cell homogenates, its physiological role in vivo is to support endothelial health, preventing the pro-inflammatory conditions that lead to eNOS dysfunction and iNOS upregulation. nih.govscite.ainih.gov

ConditionNOS IsoformEffect of Insult (e.g., NMDA)Effect of MgAT PretreatmentReference
NMDA-Induced Retinal InjurynNOS4.53-fold increase2.00-fold reduction vs. NMDA group nih.gov
NMDA-Induced Retinal InjuryiNOSSignificant Increase3.58-fold reduction vs. NMDA group nih.gov
NMDA-Induced Retinal InjuryeNOS1.63-fold decrease vs. controlRestoration of expression (1.39-fold increase vs. NMDA group) researchgate.netnih.gov

This table illustrates the modulatory effects of magnesium acetyltaurate (MgAT) on the expression of nitric oxide synthase (NOS) isoforms in an animal model of retinal injury.

Preclinical Research on Biological Systems and Disease Models Animal Studies

Neurological System Research in Animal Models

Modulation of Neuroinflammation in Disease Models

Preclinical research suggests that magnesium taurinate may play a role in modulating neuroinflammation. While studies specifically investigating this compound's direct impact on neuroinflammation are part of a broader area of research, the neuroprotective properties of its components, magnesium and taurine (B1682933), are well-documented. In animal models, magnesium deficiency has been linked to an increase in neuroinflammation. Conversely, supplementation with magnesium has been shown to reduce inflammatory markers in the brain. For instance, in a rat model of Alzheimer's disease, magnesium supplementation was associated with reduced neuroinflammation nih.gov. The proposed mechanism for magnesium acetyl taurate's neuroprotective effects in nerve damage includes the suppression of neuroinflammation youtube.com. This suggests that by providing both magnesium and taurine, this compound could help temper inflammatory processes within the central nervous system, a key factor in many neurodegenerative conditions.

Effects on Traumatic Brain Injury Models

Magnesium acetyl taurate has demonstrated significant neuroprotective effects in animal models of traumatic brain injury (TBI). Following a mild TBI in rats, treatment with magnesium acetyl taurate was found to effectively lessen histopathological damage and reduce apoptosis in the amygdala. consensus.apphealthline.com This structural preservation was accompanied by functional improvements.

A key finding was the compound's ability to improve levels of vasopressin and its V1b receptor in the amygdala, which were diminished after the trauma. consensus.apphealthline.com Behaviorally, while the injury caused a temporary decline in empathy-like behavior, treatment with magnesium acetyl taurate prevented this deterioration. consensus.apphealthline.com In the same study, anxiety-like behavior and depression metrics did not change significantly post-trauma. consensus.apphealthline.com These findings position magnesium acetyl taurate as a promising agent for preventing both structural and functional damage following TBI. consensus.apphealthline.com

Table 1: Effects of Magnesium Acetyl Taurate on Traumatic Brain Injury in Rats
ParameterEffect of TBI (Untreated)Effect of Magnesium Acetyl Taurate Treatment
Histopathological Damage (Amygdala)Significant Morphological DamageAmeliorated
Apoptosis (Amygdala)SignificantReduced
Vasopressin & V1b Receptor Levels (Amygdala)DecreasedImproved
Empathy-like BehaviorTransient DeteriorationDeterioration Impeded

Mitigation of Neurodegenerative and Cognitive Deficits in Animal Models (e.g., memory, anxiety, stress)

This compound has shown potential in preclinical models for mitigating cognitive deficits associated with neurodegenerative conditions and affective disorders like anxiety and stress. In a murine model of Alzheimer's disease (transgenic APP/PS1 mice), oral administration of magnesium N-Acetyltaurinate for 24 days led to a significant improvement in long-term potentiation, a key indicator of synaptic plasticity. This functional enhancement was correlated with a significant increase in the expression of the NR2B subunit of the NMDA receptor in the hippocampus, a region critical for memory.

Furthermore, in rats subjected to a magnesium-deficient diet, which can impair cognitive function, oral administration of magnesium N-Acetyltaurinate also significantly improved long-term potentiation in the hippocampus. Animal studies have also found that magnesium acetyl taurate is absorbed rapidly and can easily pass through to the brain, which may help in decreasing anxiety symptoms. health.com Rodent models have consistently shown that inducing a state of magnesium deficiency can lead to elevated anxiety, while supplementation helps to reduce anxiety-related behaviors. nih.gov

Table 2: Effects of Magnesium N-Acetyltaurinate on Cognitive and Synaptic Parameters
Animal ModelParameterOutcome of Treatment
APP/PS1 Mouse Model (Alzheimer's)Long-Term Potentiation (Synaptic Plasticity)Significantly Improved
APP/PS1 Mouse Model (Alzheimer's)Hippocampal NR2B Subunit ExpressionSignificantly Increased
Magnesium-Deficient Rat ModelLong-Term Potentiation (Synaptic Plasticity)Significantly Improved

Suppression of Audiogenic Seizures in Susceptible Models

Magnesium acetyltaurinate has been shown to be highly effective in preventing audiogenic seizures in mice with magnesium deficiency. In a study using this model, oral administration of magnesium acetyltaurinate reversed the seizure susceptibility induced by the deficiency. When the treatment was stopped, seizures did not recur in the group treated with magnesium acetyltaurinate, unlike groups treated with magnesium pyrrolidone-2-carboxylate or magnesium chloride.

Following a direct intraperitoneal injection, magnesium acetyltaurinate provided protection against audiogenic seizures that began within 4 hours and impressively persisted for up to 72 hours. This duration of action was significantly longer than that observed with other magnesium salts, where protection peaked at 6 hours and then rapidly declined. The study concluded that the combination of an inhibitory neurotransmitter (taurine) and magnesium, in the form of magnesium acetyltaurinate, completely inhibits the seizures in this specific model.

Retinal Neuroprotection Against Excitotoxicity and Nitrosative Stress

Magnesium acetyltaurate has demonstrated significant neuroprotective effects in the retinas of rats subjected to N-methyl-D-aspartate (NMDA)-induced excitotoxicity, a process implicated in glaucomatous retinal ganglion cell loss. Intravitreal injection of NMDA was found to cause a massive increase in the expression of neuronal nitric oxide synthase (nNOS) and an increase in 3-nitrotyrosine (3-NT) levels, a marker of nitrosative stress. Pretreatment with magnesium acetyltaurate led to a significant reduction in these markers, more so than taurine alone.

This reduction in nitrosative stress was associated with a decrease in retinal cell apoptosis and better preservation of the ganglion cell layer thickness. The protective effect of magnesium acetyltaurate is attributed to its ability to reduce retinal nitrosative stress, thereby preventing retinal cell apoptosis.

Table 3: Effect of Magnesium Acetyltaurate (MgAT) on NMDA-Induced Retinal Changes
ParameterNMDA-Treated Group (vs. Control)MgAT Pretreated Group (vs. NMDA-Treated)
nNOS Expression (Neuronal Nitric Oxide Synthase)139-fold Increase11.21-fold Reduction
Retinal 3-NT Levels (Nitrosative Stress Marker)IncreasedReduced
Retinal Cell ApoptosisIncreasedReduced
Ganglion Cell Layer ThicknessReducedPreserved

Ocular System Research in Animal Models

Anti-cataractogenic Effects in Galactose-Induced and Hypertension-Induced Models

Magnesium taurate has shown significant promise in delaying the onset and progression of cataracts in multiple preclinical animal models.

In a galactose-induced cataract model in Sprague Dawley rats, both oral and topical treatment with magnesium taurate delayed the development of cataracts. molvis.org This effect was linked to the restoration of the lenticular calcium/magnesium (Ca²⁺/Mg²⁺) ratio and the preservation of the lens's antioxidant status, including reduced glutathione (B108866) (GSH) and catalase activities. molvis.org An in vitro part of the study, where lenses were incubated in a galactose-containing medium, confirmed these findings, showing that the addition of magnesium taurate resulted in less opacity and a normalized Ca²⁺/Mg²⁺ ratio. molvis.org Further research using a topical liposomal formulation of magnesium taurate in the same model confirmed that it delays cataractogenesis by maintaining lens mineral balance and reducing both oxidative and nitrosative stress. molvis.orgresearchgate.net

In a different model, where hypertension was induced in rats using cadmium chloride, chronic administration of magnesium taurate prevented the progression of cataractogenesis. nih.govresearchgate.net The treatment significantly restored normal blood pressure and corrected levels of antioxidants in both the serum and the lens. nih.govresearchgate.net Furthermore, magnesium taurate treatment led to an increase in lens proteins and the activity of crucial enzymes like Ca²⁺ ATPase and Na⁺K⁺ ATPase, which are vital for maintaining lens clarity. nih.govresearchgate.net

Table 4: Effects of Magnesium Taurate on Cataract Models
Cataract ModelKey Pathological ChangeEffect of Magnesium Taurate Treatment
Galactose-InducedAltered Lens Ca²⁺/Mg²⁺ Ratio, Oxidative StressRestored Ionic Ratio, Restored Redox Status, Delayed Opacity
Hypertension-Induced (CdCl₂)Elevated Blood Pressure, Lenticular Oxidative DamageRestored Blood Pressure, Restored Lens Antioxidants, Delayed Cataract Progression

Restoration of Lens Redox Status and Ion Balance

Preclinical research using animal models has demonstrated the potential of this compound in mitigating cataract development by restoring the normal redox environment and ionic equilibrium within the eye's lens. In studies involving galactose-fed Sprague Dawley rats, a model for sugar-induced cataracts, treatment with this compound delayed the onset and progression of lens opacification. nih.gov This protective effect is attributed to its ability to maintain crucial antioxidant levels and regulate mineral balance within the lens tissue. nih.gov

In these experimental models, the development of cataracts is associated with significant oxidative stress and an imbalance of calcium and magnesium ions. nih.gov Research showed that lenses of galactose-fed rats treated with this compound exhibited a restored redox status. nih.gov Specifically, levels of key antioxidant molecules and enzymes, which are typically depleted during cataractogenesis, were preserved or replenished in the treated groups. nih.gov

Furthermore, this compound treatment addressed the ionic disturbances characteristic of cataract formation. It helped in normalizing the lens Ca²⁺/Mg²⁺ ratio, a critical factor in maintaining lens transparency. nih.gov An in-vitro part of one study showed that lenses incubated in a galactose medium supplemented with this compound had a mean Ca²⁺/Mg²⁺ ratio of 1.64 ± 0.03, which was not significantly different from normal lenses. nih.gov This ion-modulating effect, combined with its antioxidant action, underscores its mechanism for preventing lens damage. nih.govnih.gov In a separate model using cadmium chloride-induced hypertensive rats, this compound administration also led to the restoration of lens antioxidants and ionic balance (Na⁺, K⁺, and Ca²⁺), further preventing cataract progression. nih.gov The compound's therapeutic effects are linked to the repair and enhanced bioactivity of ATPases, such as Na⁺-K⁺-ATPase and Ca²⁺-ATPase, which are crucial for preventing lens swelling and calcium overload. nih.gov

Table 1: Effects of this compound on Lens Antioxidant Status in Galactose-Induced Cataract Model

Parameter Control Group (Galactose Diet) This compound Treated Group Outcome
Glutathione (GSH) Depleted Significantly Higher (0.96 ± 0.30 µmol/gm lens weight) Restoration of a key antioxidant. nih.gov
Catalase Depleted Significantly Higher (56.98 ± 9.86 µmol/g lens protein) Replenishment of a crucial antioxidant enzyme. nih.gov
Superoxide (B77818) Dismutase (SOD) Upregulated (due to high stress) Significantly Lower (13.27 ± 7.61 units/mg lens protein) Indicates reduced oxidative stress, thus less need for SOD upregulation. nih.gov
Ca²⁺/Mg²⁺ Ratio Elevated Restored to near-normal levels Normalization of critical ion balance. nih.gov

Metabolic System Research in Animal Models

Regulation of Insulin (B600854) Sensitivity and Glucose Homeostasis

Both magnesium and taurine, the components of this compound, have been investigated in animal models for their beneficial effects on insulin sensitivity and glucose metabolism. nih.gov Research suggests that these two substances may act synergistically to improve glycemic control, making this compound a compound of interest for metabolic research. nih.gov

Studies focusing on magnesium supplementation in diabetic rat models have shown positive effects on insulin receptor activity and sensitivity. dntb.gov.ua In a type 2 diabetes rat model, magnesium supplementation was found to promote the recovery of insulin receptor capacity. dntb.gov.ua Poor intracellular magnesium concentrations have been linked to defective tyrosine-kinase activity at the insulin receptor, and supplementation appears to mitigate this issue. dntb.gov.ua Animal studies indicate that magnesium can upregulate the insulin receptor and glucose transporter-4 (GLUT4), which helps to alleviate insulin resistance. researchgate.net In cultured bovine adipocytes, magnesium has been shown to promote lipogenesis and glucose uptake, amplifying the insulin signal. researchgate.net

Taurine has also demonstrated the ability to improve insulin sensitivity in various animal models. nih.gov The combined vascular-protective actions of magnesium and taurine suggest a rationale for the use of magnesium taurate in conditions related to insulin resistance. nih.gov The compound's potential lies in addressing both the magnesium deficiency often associated with insulin resistance and providing the metabolic benefits of taurine. nih.govcaldic.com

Dyslipidemia Management in Hyperlipidemic Models

The individual components of this compound have been studied for their roles in lipid metabolism in animal models, suggesting a potential for the compound in managing dyslipidemia. Taurine, for instance, has been shown in animal studies to retard cholesterol-induced atherogenesis. caldic.com

Magnesium status is also critically linked to lipid profiles. Studies in rats have explored the effects of magnesium deficiency on lipid metabolism. In weaning rats fed a high-sucrose diet, acute magnesium deficiency led to increased plasma triglycerides and free cholesterol. nih.gov In these magnesium-deficient rats, triglycerides were significantly increased in the very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) fractions, while cholesterol was lower in the high-density lipoprotein (HDL) fraction. nih.gov This indicates that maintaining adequate magnesium levels is crucial for normal lipid homeostasis. While these findings point to the potential benefits of the constituent parts of this compound, direct preclinical studies on the compound itself in animal models of hyperlipidemia are not extensively documented in the reviewed literature. The therapeutic rationale is based on the complementary actions of magnesium and taurine on vascular health and lipid metabolism. caldic.com

Anti-obesity Effects and Alterations in Energy Metabolism

Research on the separate effects of magnesium and taurine in animal models of obesity suggests that this compound could have a role in managing body weight and energy metabolism.

In animal models of diet-induced obesity, magnesium supplementation has been shown to prevent the accumulation of adipose tissue. nih.gov However, the relationship is complex; one study on mice found that a magnesium-deficient high-fat diet actually ameliorated high-fat diet-induced obesity, seemingly by enhancing lipolysis in white adipose tissue and increasing activity in brown adipose tissue. nih.gov This led to reduced lipid storage but also higher circulating blood lipids. nih.gov In the obese Zucker rat, a genetic model of obesity and type II diabetes, severe magnesium deficiency induced anorexia, leading to significantly less food consumption and less weight gain. nih.gov These studies highlight magnesium's role as a significant regulator of body weight and lipid metabolism, though the effects can vary based on the specific dietary context and animal model. nih.govnih.gov

Taurine has also been shown to exert anti-obesity effects in animal models through various mechanisms, including the stimulation of energy expenditure and the improvement of lipid metabolism. researchgate.net Studies report that taurine supplementation in mice on a high-fat diet alleviated obesity and elevated the expression of genes associated with thermogenesis in adipose tissue. researchgate.net Despite these promising findings for its individual components, specific preclinical studies investigating the direct effects of the compound this compound on obesity and energy metabolism in animal models were not identified in the reviewed sources.

Renal System Research in Animal Models

Effects on Renal Cortex Oxidative Stress

Preclinical research highlights a protective role for combined magnesium and taurine supplementation against oxidative stress in the renal system. In a study using spontaneously hypertensive rats (SHRs), an animal model for hypertension, supplementation with both magnesium and taurine was found to suppress a key marker of oxidative stress within the renal cortex. nih.govnih.gov

The study investigated the expression of Nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) oxidase components, which are enzymes responsible for producing reactive oxygen species. The mRNA expression of these components was found to be significantly higher in the renal cortex of salt-loaded SHRs compared to control rats. nih.govnih.gov This upregulation indicates a state of heightened oxidative stress in the kidney tissue. However, in the SHRs that received a diet supplemented with taurine and magnesium, this increased expression was suppressed. nih.govnih.gov This finding suggests that the combination of magnesium and taurine has an antioxidant effect specifically within the renal cortex, capable of mitigating the oxidative stress associated with hypertension in this animal model. nih.govnih.gov

Musculoskeletal System Research in Animal Models

Modulation of Muscle Function and Recovery from Exertion

Animal studies have explored the impact of magnesium supplementation on various aspects of muscle health. Preclinical research indicates that magnesium plays a critical role in modulating pathways that affect skeletal muscle homeostasis and oxidative stress. mdpi.comresearchgate.net While these studies often utilize other forms of magnesium, such as magnesium oxide or citrate (B86180), the findings underscore the importance of magnesium in muscle function. caringsunshine.com

Similarly, taurine supplementation has been the subject of numerous animal studies related to muscle function and exercise. Research in rodents has shown that dietary taurine supplementation can lead to increased muscle taurine content and enhanced contractile function. nih.gov Studies on mice have demonstrated that taurine may reduce muscle fatigue. fisiogenomica.com For instance, research has indicated that taurine can increase the release of calcium in the sarcoplasmic reticulum, a key mechanism in muscle contraction, thereby potentially delaying the onset of exhaustion. fisiogenomica.com Furthermore, taurine supplementation in rats has been shown to improve recovery from fatigue and reduce oxidative stress in muscles following high-frequency stimulation. fisiogenomica.com Another study in rats found that taurine supplementation decreased markers of oxidative stress in skeletal muscle after eccentric exercise. nih.gov

The combination of magnesium and taurine in the form of this compound is hypothesized to offer unique benefits due to their individual physiological roles. caringsunshine.com While direct preclinical evidence on this compound's effect on muscle exertion and recovery is not robustly established, the foundational research on its constituent parts suggests a potential for positive modulation of muscle function. Further investigation using animal models is necessary to specifically elucidate the effects of this compound on muscle performance, endurance, and post-exercise recovery.

Table of Research Findings on Individual Components

Component Animal Model Key Findings
Magnesium Rodents Plays a critical role in modulating pathways affecting skeletal muscle homeostasis and oxidative stress. mdpi.comresearchgate.net
Taurine Mice Depletion of taurine led to a decrease in yield strength of skeletal muscle. fisiogenomica.com
Taurine Rats Supplementation improved recovery from fatigue and reduced oxidative stress after high-frequency stimulation. fisiogenomica.com
Taurine Rats Supplementation decreased superoxide radical production and other markers of oxidative stress after eccentric exercise. nih.gov

Future Research Directions and Unexplored Avenues for Magnesium Taurinate

Development and Application of Advanced Preclinical Disease Models

To comprehensively elucidate the therapeutic potential of magnesium taurinate, future research must move beyond basic models and embrace the development and application of more sophisticated preclinical disease models. These advanced models will be instrumental in bridging the gap between benchtop research and clinical reality.

One promising avenue is the use of humanized animal models. For instance, in the context of neurodegenerative diseases like Alzheimer's, transgenic mouse models expressing human amyloid precursor protein and presenilin-1 mutations could be employed to investigate the impact of this compound on amyloid-beta plaque formation and cognitive decline. alzdiscovery.orgnih.govcaringsunshine.com Similarly, for cardiovascular research, models of hypertension induced by chronic angiotensin II infusion or genetic models of atherosclerosis, such as the ApoE knockout mouse, would provide a more clinically relevant platform to study the compound's effects on blood pressure, endothelial function, and plaque progression. healthline.comnih.gov

Furthermore, the development of "disease-in-a-dish" models using induced pluripotent stem cells (iPSCs) derived from patients with specific conditions offers a powerful tool. For example, iPSC-derived neurons from individuals with a genetic predisposition to excitotoxicity could be used to study the neuroprotective effects of this compound at a cellular level. This approach allows for the investigation of disease mechanisms in a human-relevant context and the screening of therapeutic compounds with greater precision.

Finally, the use of more complex behavioral models in neuroscience research is warranted. Beyond simple memory tasks, models that assess anxiety, depression, and social behavior in rodents could provide valuable insights into the neuropsychiatric effects of this compound. For example, studies have already shown that magnesium acetyl taurinate can ameliorate empathy-like behavior deterioration following traumatic brain injury in mice. turkishneurosurgery.org.tr

Integration of Omics Technologies for Comprehensive Understanding

The integration of "omics" technologies, including genomics, proteomics, and metabolomics, will be pivotal in gaining a comprehensive, systems-level understanding of the physiological effects of this compound. rsc.orgresearchgate.netescholarship.org These high-throughput approaches can reveal novel biomarkers, elucidate complex signaling pathways, and identify individual variations in response to supplementation.

Genomics: Future genomic studies could focus on identifying genetic polymorphisms that influence an individual's response to this compound. For instance, variations in genes encoding for magnesium transporters or taurine (B1682933) uptake systems could dictate the bioavailability and efficacy of the compound. mdpi.com Gene expression profiling through techniques like RNA-sequencing can reveal how this compound modulates the transcription of genes involved in inflammation, oxidative stress, and cellular metabolism. nih.gov In the context of glycolipid metabolism disorders, the downregulation of taurine upregulated gene 1 (TUG1) has been linked to diabetes, suggesting a potential genomic target for this compound intervention. nih.gov

Proteomics: Proteomic analysis can identify changes in the protein expression profile of cells or tissues in response to this compound administration. This can help to pinpoint the specific proteins and signaling pathways that are modulated by the compound. For example, in studies of magnesium supplementation, proteomic profiling has shown significant changes in the expression of various peptides and proteins, indicating favorable effects on metabolic pathways. nih.gov Future studies on this compound could use proteomics to investigate its impact on proteins involved in synaptic plasticity, cardiac muscle contraction, and endothelial function.

Metabolomics: Metabolomics, the large-scale study of small molecules or metabolites, can provide a snapshot of the metabolic state of an organism and how it is altered by this compound. rsc.org This could be particularly insightful for understanding the compound's effects on energy metabolism, neurotransmitter balance, and oxidative stress. By analyzing the metabolome of biofluids like blood and urine, researchers can identify metabolic signatures associated with this compound supplementation and its clinical outcomes.

Omics TechnologyPotential Application in this compound ResearchExample Research Question
Genomics Identifying genetic variants influencing response; characterizing changes in gene expression.Do polymorphisms in magnesium transporter genes affect the efficacy of this compound in lowering blood pressure?
Proteomics Identifying protein targets and signaling pathways modulated by this compound.How does this compound alter the proteome of hippocampal neurons to enhance synaptic plasticity?
Metabolomics Characterizing metabolic shifts in response to supplementation; identifying biomarkers of efficacy.What is the metabolic signature in the urine of individuals who respond favorably to this compound for migraine prophylaxis?

Identification of Novel Molecular and Cellular Therapeutic Targets

While some molecular targets of magnesium and taurine are known, future research should aim to identify novel therapeutic targets for this compound. This will require a deeper investigation into the synergistic effects of this unique compound.

One key area of interest is the modulation of N-methyl-D-aspartate (NMDA) receptors. Both magnesium and taurine are known to interact with NMDA receptors, which play a crucial role in synaptic plasticity and excitotoxicity. nih.govmolvis.orgdrugbank.com Magnesium acetyltaurinate has been shown to bind to NMDA receptors and modulate neuroexcitation. atamg.com Future studies could explore the specific subunit composition of NMDA receptors that are most sensitive to this compound and whether this interaction underlies its potential neuroprotective effects in conditions like glaucoma and Alzheimer's disease. nih.govnih.gov

Another promising avenue is the investigation of inflammatory pathways. Chronic low-grade inflammation is a hallmark of many chronic diseases. Magnesium deficiency has been shown to induce an inflammatory response, and taurine possesses anti-inflammatory properties. mdpi.com Future research could investigate the effects of this compound on key inflammatory mediators such as nuclear factor-kappa B (NF-κB), tumor necrosis factor-alpha (TNF-α), and various interleukins in preclinical models of inflammatory conditions.

Furthermore, the role of this compound in modulating ion channels beyond the NMDA receptor warrants exploration. This includes its effects on calcium channels, potassium channels, and sodium channels, which are critical for cardiovascular function, neuronal excitability, and muscle contraction. caldic.com The potential for magnesium taurate to act as a natural calcium channel blocker is a particularly interesting area for future cardiovascular research. nih.gov

Potential TargetKnown Role of Magnesium/TaurineFuture Research Focus for this compound
NMDA Receptors Magnesium blocks the channel; Taurine modulates receptor activity. nih.govmolvis.orgSubunit-specific effects; role in neuroprotection.
Inflammatory Pathways Magnesium deficiency is pro-inflammatory; Taurine is anti-inflammatory. mdpi.comatamg.comEffects on NF-κB, TNF-α, and interleukins in chronic inflammatory diseases.
Ion Channels Magnesium and taurine modulate various ion channels. caldic.comSpecific effects on calcium, potassium, and sodium channels in cardiovascular and neurological contexts.
GABA Receptors Taurine is a GABA receptor agonist. atamg.comExploring the anxiolytic and calming effects of this compound.

Comparative Investigations with Other Magnesium Complexes and Taurine Derivatives for Enhanced Efficacy

To establish the unique therapeutic advantages of this compound, rigorous comparative investigations against other magnesium complexes and taurine derivatives are essential. These studies will help to determine whether the chelated form offers superior bioavailability, cellular uptake, and ultimately, enhanced efficacy.

Studies have already compared magnesium acetyl taurinate to other common magnesium salts like pidolate, aspartate, lactate, gluconate, and chloride in a rat model of magnesium depletion. nih.gov The results indicated that magnesium acetyl taurinate was more effective in reversing the depletion. nih.gov Future research should expand on these findings by including a wider range of magnesium salts, such as magnesium L-threonate, which is known for its ability to cross the blood-brain barrier. healthline.com

Similarly, comparing this compound to the co-administration of magnesium and taurine as separate supplements would be crucial to determine if the chelated structure provides any synergistic benefits. It is hypothesized that the acetylation of taurine in magnesium acetyl taurinate gives it a lipophilic character, increasing the bioavailability of both magnesium and taurine, particularly in neuronal cells. atamg.com

Furthermore, investigations into other taurine derivatives, such as N-acetyltaurine, could provide valuable insights. Understanding how modifications to the taurine molecule affect its complexation with magnesium and its subsequent biological activity could lead to the development of even more effective compounds.

A study comparing magnesium acetyltaurinate with taurine alone in a model of NMDA-induced retinal damage found that the magnesium salt provided greater protection, suggesting a synergistic effect. molvis.org

Comparison GroupRationaleKey Outcome Measures
Other Magnesium Salts To determine superior bioavailability and efficacy.Plasma and tissue magnesium levels, functional outcomes (e.g., blood pressure, cognitive function).
Magnesium + Taurine (Separate) To investigate the synergistic effects of the chelated form.Cellular uptake of magnesium and taurine, downstream signaling pathway activation.
Other Taurine Derivatives To explore structure-activity relationships.Binding affinities to target receptors, in vitro and in vivo efficacy.

By systematically addressing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its evidence-based application in promoting human health.

Q & A

Q. What experimental models are commonly used to study the neuropharmacological effects of magnesium taurinate?

Methodological Answer: Preclinical studies often employ rodent models to assess this compound's impact on neuropathologies such as depression or cognitive impairment. For example, behavioral assays (e.g., forced swim test for depression-like behavior) combined with biochemical analyses (e.g., hippocampal magnesium ion levels via atomic absorption spectroscopy) are used to evaluate efficacy . In vitro models, such as neuronal cell cultures exposed to oxidative stress, help elucidate mechanisms like NMDA receptor modulation or calcium ion flux regulation .

Q. How is this compound synthesized, and what analytical methods validate its purity?

Methodological Answer: this compound is synthesized by reacting magnesium oxide with taurine in aqueous conditions. The product is purified via recrystallization and characterized using techniques like X-ray diffraction (XRD) for crystallinity (as seen in cobalt taurinate analogs ) and nuclear magnetic resonance (NMR) to confirm ligand coordination. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies magnesium content, while high-performance liquid chromatography (HPLC) ensures the absence of unreacted taurine .

Q. What biochemical pathways are implicated in this compound’s cardiovascular benefits?

Methodological Answer: this compound modulates vascular tone by regulating endothelial nitric oxide synthase (eNOS) activity and reducing oxidative stress markers (e.g., malondialdehyde) in animal models. Methodologies include measuring vasodilation responses in isolated aortic rings and quantifying nitric oxide (NO) production via fluorescence probes. Co-administration studies with taurine and magnesium alone help distinguish synergistic effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioavailability be resolved?

Methodological Answer: Discrepancies in bioavailability studies (e.g., absorption rates in gut models vs. clinical trials) require meta-analyses of pharmacokinetic parameters (AUC, Cmax) across species. Dual-isotope tracer studies (²⁵Mg and deuterated taurine) can track dissociation kinetics in vivo. Additionally, advanced imaging techniques like synchrotron-based X-ray fluorescence (SXRF) map tissue-specific magnesium distribution .

Q. What strategies optimize this compound’s stability in drug delivery systems?

Methodological Answer: Ionic liquid-functionalized biopolymers (e.g., polyhydroxyalkanoates modified with choline taurinate) enhance stability and reduce nanoparticle aggregation. Aminolysis reactions introduce self-surfactant properties, validated via dynamic light scattering (DLS) for particle size and zeta potential measurements. Accelerated stability testing under varying pH and temperature conditions identifies degradation pathways .

Q. How do ionic interactions between taurinate anions and cations influence this compound’s reactivity in biochemical systems?

Methodological Answer: X-ray photoelectron spectroscopy (XPS) probes surface interactions, such as carbamate formation under CO2 exposure, by analyzing N 1s and O 1s binding energy shifts. Quantitative spectral deconvolution reveals stoichiometric ratios (e.g., 1:2 carbamate/ammonium mechanisms) and competing pathways (carbamic acid vs. carbamate formation) .

Contradiction Analysis & Experimental Design

Q. How can researchers address contradictory findings on this compound’s efficacy in mood disorders?

Methodological Answer: Divergent clinical outcomes (e.g., rapid antidepressant effects in case studies vs. null results in randomized trials) necessitate stratified trial designs controlling for baseline magnesium status (serum Mg²⁺ levels) and genetic polymorphisms (e.g., TRPM6/7 transporters). Blinded crossover studies with active comparators (e.g., magnesium glycinate) isolate formulation-specific effects .

Q. What mechanistic studies clarify this compound’s role in mitigating excitotoxicity?

Methodological Answer: Patch-clamp electrophysiology quantifies NMDA receptor currents in cortical neurons treated with this compound. Concurrent calcium imaging (Fluo-4 dye) and mitochondrial membrane potential assays (JC-1 probe) assess neuroprotection against glutamate-induced excitotoxicity. Knockdown models (siRNA targeting taurine transporters) differentiate taurine-dependent vs. magnesium-dependent pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.